5-Methoxy-2-methylquinoline

Catalog No.
S1911823
CAS No.
79205-04-2
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-methylquinoline

CAS Number

79205-04-2

Product Name

5-Methoxy-2-methylquinoline

IUPAC Name

5-methoxy-2-methylquinoline

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8-6-7-9-10(12-8)4-3-5-11(9)13-2/h3-7H,1-2H3

InChI Key

OQPWQOOLGQWRAL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OC

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OC

5-Methoxy-2-methylquinoline (CAS 79205-04-2) is a specialized quinaldine derivative characterized by a methoxy substitution at the 5-position of the quinoline ring. In industrial and advanced laboratory procurement, it is primarily sourced as a critical building block for the synthesis of epigenetic modulators, specifically BET and CBP/p300 bromodomain inhibitors, as well as high-affinity PET radiotracers for alpha-synuclein imaging. The baseline properties of this compound—most notably its distinct steric environment at the 4-position and its amenability to asymmetric transfer hydrogenation—distinguish it from the more common 6-methoxy and unsubstituted 2-methylquinoline analogs. Buyers typically prioritize this specific isomer when downstream applications demand the precise (2S)-5-methoxy-1,2,3,4-tetrahydroquinoline core or when synthesizing styrylquinoline-based diagnostic ligands [1].

Substituting 5-methoxy-2-methylquinoline with its closely related structural analogs, such as 6-methoxy-2-methylquinoline or unsubstituted quinaldine, fundamentally compromises both synthetic viability and target binding in downstream applications. From a processability standpoint, the 5-methoxy group exerts significant steric hindrance on the adjacent 4-position, drastically altering reactivity profiles and reducing yields in electrophilic substitutions and cascade cyclizations compared to the 6-methoxy isomer [1]. Furthermore, in pharmacological applications, the exact positioning of the methoxy group is non-negotiable; for instance, BET and CBP/p300 inhibitors require the specific spatial geometry of the 5-methoxy-tetrahydroquinoline core to properly occupy the acetyl-lysine binding pocket of the bromodomain [2]. Consequently, generic substitution leads to drastically reduced yields in specific functionalizations and complete loss of efficacy in epigenetic or radiotracer targets.

Steric Impact on 4-Position Chlorination and Functionalization

In one-pot cascade reactions utilizing bis(trichloromethyl) carbonate to form 4-chloroquinoline-3-carboxylate derivatives, the regiochemistry of the methoxy group dictates the reaction efficiency. The synthesis of the 4-chloro-5-methoxy derivative yields only 44%, whereas the 6-methoxy analog achieves an 85% yield under identical conditions [1]. This demonstrates the significant steric hindrance exerted by the 5-methoxy group on the adjacent 4-position.

Evidence DimensionIsolated yield in cascade chlorination/cyclization
Target Compound Data44% yield (5-methoxy derivative)
Comparator Or Baseline85% yield (6-methoxy analog)
Quantified Difference41% absolute reduction in yield for the 5-methoxy isomer
ConditionsBis(trichloromethyl) carbonate and triphenylphosphine oxide-mediated cascade reaction

Buyers designing libraries with 4-position substitutions must anticipate lower yields or require harsher conditions when using the 5-methoxy building block compared to the 6-methoxy isomer.

Stereoselective Reduction to Tetrahydroquinoline Intermediates

5-Methoxy-2-methylquinoline is a validated substrate for asymmetric transfer hydrogenation using chiral ruthenium catalysts. When reacted with Ru(OTf)(η6-hexamethylbenzene)((S,S)-TsDPEN), it cleanly reduces to (2S)-5-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline with high stereoselectivity, achieving isolated yields of approximately 63% at multigram scales [1]. This specific chiral intermediate is an irreplaceable core structure for clinical-stage CBP/p300 and BET bromodomain inhibitors [2].

Evidence DimensionIsolated yield of enantiopure tetrahydroquinoline
Target Compound Data~63% isolated yield at multigram scale
Comparator Or BaselineStandard unoptimized quinoline reductions (typically lacking stereocontrol)
Quantified DifferenceHigh enantioselectivity and >60% isolated yield
ConditionsRu(OTf)(η6-hexamethylbenzene)((S,S)-TsDPEN) catalyst in methanol

Procuring this specific isomer is essential for accessing the validated (2S)-5-methoxy-tetrahydroquinoline core required for epigenetic target inhibitors.

High-Yield Condensation in Multicomponent Radiotracer Precursor Synthesis

In the synthesis of alpha-synuclein PET imaging ligands, 5-methoxy-2-methylquinoline demonstrates consistent reactivity in three-component condensations. When reacted with p-toluenesulfonamide and substituted benzaldehydes in toluene at 120°C, it delivers high yields (82-87%) of the target styrylquinoline derivatives (e.g., TZ-19-152 and TZ-23-06)[1]. This robust conversion efficiency ensures minimal waste of expensive downstream radiolabeling precursors.

Evidence DimensionIsolated yield in multicomponent condensation
Target Compound Data82-87% yield
Comparator Or BaselineStandard quinaldine condensations (typically 60-75% yields)
Quantified DifferenceConsistently >80% yield for specialized diagnostic ligands
ConditionsRefluxing toluene (120°C, 12h) with p-toluenesulfonamide and benzaldehydes

The high conversion efficiency makes this compound a reliable starting material for cost-effective synucleinopathy diagnostic ligand manufacturing.

Photocatalytic Synthesis Profile and Regioselective Yields

When generating quinaldine derivatives via green photocatalytic synthesis from anilines using TiO2 Wackherr under UV irradiation, the position of the methoxy group influences the cyclization efficiency. The 5-methoxy-2-methylquinoline isomer (derived from o-anisidine) achieves a 62% yield, whereas the 6-methoxy isomer (from p-anisidine) achieves a 70% yield [1]. This indicates that the ortho-methoxy group in the aniline precursor slightly retards the photocatalytic cyclization compared to para substitution.

Evidence DimensionPhotocatalytic conversion yield
Target Compound Data62% yield (from o-anisidine)
Comparator Or Baseline70% yield (6-methoxy isomer from p-anisidine)
Quantified Difference8% lower yield for the 5-methoxy isomer
ConditionsTiO2 Wackherr catalyst, absolute ethanol, UV irradiation for 5 hours

Buyers evaluating green synthesis routes must account for the slightly lower cyclization efficiency of the 5-methoxy derivative compared to its 6-methoxy counterpart.

Synthesis of BET and CBP/p300 Bromodomain Inhibitors

5-Methoxy-2-methylquinoline is the definitive starting material for synthesizing the (2S)-5-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline core [1]. This core is structurally mandatory for a class of epigenetic modulators targeting the acetyl-lysine binding pockets of BET and CBP/p300 proteins, making the compound indispensable for pharmaceutical companies developing targeted oncology and inflammatory disease therapies.

Manufacturing of Alpha-Synuclein PET Radiotracers

Due to its high-yielding performance in multicomponent condensations (82-87% yields), this compound is highly recommended for the commercial and clinical synthesis of styrylquinoline-based PET ligands (e.g., TZ-19-152) [2]. These radiotracers are critical for the non-invasive imaging of synucleinopathies like Parkinson's disease, where high precursor purity and reliable synthesis routes are required.

Regioselective Library Design for 4-Substituted Quinolines

For medicinal chemistry programs exploring the quinoline scaffold, the specific steric hindrance provided by the 5-methoxy group at the 4-position serves as a valuable structural filter. Buyers can utilize this compound to synthesize 4-chloro or 4-amino derivatives where restricted rotation or specific steric bulk is desired, provided they account for the lower yields (e.g., 44% vs 85% for the 6-methoxy analog) during route optimization [3].

XLogP3

2.8

Wikipedia

5-Methoxy-2-methylquinoline

Dates

Last modified: 08-16-2023

Explore Compound Types